cis-13-Octadecenoic acid

Catalog No.
S626834
CAS No.
13126-39-1
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-13-Octadecenoic acid

CAS Number

13126-39-1

Product Name

cis-13-Octadecenoic acid

IUPAC Name

(Z)-octadec-13-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5-

InChI Key

BDLLSHRIFPDGQB-WAYWQWQTSA-N

SMILES

Array

Synonyms

13-octadecenoic acid, 13-octadecenoic acid, (E)-isomer, 13-octadecenoic acid, sodium salt, (Z)-isomer

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCC(=O)O

The exact mass of the compound cis-13-Octadecenoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. It belongs to the ontological category of octadecenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

cis-13-Octadecenoic acid (18:1 n-5), also known as 13(Z)-octadecenoic acid, is a monounsaturated fatty acid characterized by a single cis double bond at the 13th carbon position. While it shares the same molecular weight and basic aliphatic backbone as the ubiquitous oleic acid (cis-9-octadecenoic acid), the distal shift of its double bond fundamentally alters its chromatographic retention, lipid-packing geometry, and biological recognition [1]. In industrial and laboratory procurement, this specific positional isomer is primarily sourced as a high-purity analytical standard for complex lipidomics—resolving dairy, marine, and microbial fatty acid profiles—and as a specialized lipid excipient for modulating the crystallinity and fluidity of advanced drug delivery matrices. Generic C18:1 fatty acid mixtures or oleic acid cannot be substituted when precise n-5 double bond geometry is required for assay calibration or formulation amorphicity.

Substituting cis-13-octadecenoic acid with the much cheaper and more common oleic acid (cis-9) or its trans-13 counterpart leads to critical failures in both analytical and formulation workflows. In GC-MS lipidomics, using oleic acid as a proxy standard completely fails to calibrate the specific retention time of the n-5 isomer, resulting in misidentification and inaccurate quantification of microbial or dairy lipid biomarkers. In pharmaceutical lipid formulations, substituting with trans-13-octadecenoic acid or saturated stearic acid drastically increases the enthalpy of fusion and matrix crystallinity, which can trigger destructive intermolecular interactions, expel loaded active pharmaceutical ingredients (APIs), and destabilize solid lipid nanoparticles [1]. Furthermore, in receptor pharmacology, the specific position of the cis double bond dictates whether the lipid will act merely as a bulk fluidity enhancer or as a specific allosteric modulator, making generic C18:1 blends useless for mechanistic controls.

Positional Isomer Resolution in GC-MS Lipidomics

In untargeted and targeted lipidomics, distinguishing C18:1 isomers is a major analytical bottleneck. cis-13-Octadecenoic acid serves as a critical analytical standard because its methyl ester derivative exhibits a distinct retention time compared to the ubiquitous cis-9-octadecenoic acid (oleic acid) and cis-11-octadecenoic acid (vaccenic acid) on high-polarity capillary columns [1]. Generic 'oleic acid' standards cannot calibrate for the specific elution profile of the n-5 double bond.

Evidence DimensionChromatographic Retention / Isomer Resolution
Target Compound DataDistinct baseline resolution of the cis-13 isomer (n-5).
Comparator Or BaselineOleic acid (cis-9, n-9) and Vaccenic acid (cis-11, n-7).
Quantified DifferenceComplete baseline separation (ΔRI) on polar GC columns.
ConditionsGC-MS analysis of fatty acid methyl esters (FAMEs) using polar stationary phases.

Procurement of the exact cis-13 standard is mandatory for accurate quantification of marine, dairy, and microbial lipid profiles where C18:1 isomers co-occur.

Amorphicity Control in Lipid-Based Drug Delivery Systems

The specific geometry of the cis-13 double bond disrupts lipid packing more effectively than trans-isomers or saturated chains. In solid lipid formulations (e.g., admixtures with hydrogenated solid lipids like Softisan 154), the incorporation of cis-13-octadecenoic acid results in matrices with low crystallinity and reduced enthalpy of fusion, promoting a highly amorphous state [1].

Evidence DimensionLipid Matrix Enthalpy and Crystallinity
Target Compound DataLow crystallinity and low fusion enthalpy, high amorphicity.
Comparator Or BaselineTrans-13-octadecenoic acid or saturated C18 fatty acids (stearic acid), which induce high crystallinity and rigid packing.
Quantified DifferenceSignificant reduction in fusion enthalpy and prevention of destructive intermolecular crystallization.
ConditionsDifferential Scanning Calorimetry (DSC) of lipid admixtures for pharmaceutical excipients.

Selecting the cis-13 isomer over trans or saturated analogs is critical for formulators needing to maximize drug loading capacity and prevent excipient crystallization during storage.

Receptor Assay Specificity via Membrane Fluidity Uncoupling

In neuropharmacological assays evaluating Cys-loop receptors, cis-13-octadecenoic acid provides a unique control. While it increases bulk membrane fluidity to the exact same degree as petroselenic acid (cis-6-octadecenoic acid), it fails to positively allosterically modulate nicotinic acetylcholine receptors (nAChRs) [1]. This demonstrates that its membrane-disrupting effects are purely biophysical rather than driven by specific nonannular binding site interactions.

Evidence DimensionnAChR Modulation vs. Bulk Fluidity
Target Compound DataIncreases membrane fluidity but yields baseline/null nAChR modulation.
Comparator Or BaselinePetroselenic acid (cis-6-octadecenoic acid), which increases fluidity equally but strongly modulates nAChRs.
Quantified DifferenceDecoupling of bulk biophysical fluidity changes from allosteric receptor activation.
ConditionsReconstituted nAChR functional assays and membrane fluidity measurements.

For researchers screening lipid modulators, procuring cis-13-octadecenoic acid provides an essential negative control to isolate specific lipid-protein binding from generalized membrane fluidity artifacts.

Quantitative Lipidomics and Biomarker Discovery

Because it elutes at a distinct retention time from oleic and vaccenic acids, cis-13-octadecenoic acid is an indispensable analytical standard for GC-MS and LC-MS workflows. It is specifically required for mapping gut microbiota metabolites, profiling marine fungal lipids, and authenticating dairy fat compositions where n-5 positional isomers serve as critical biomarkers [1].

Formulation of Amorphous Solid Lipid Nanoparticles (SLNs)

In pharmaceutical manufacturing, the unique cis-geometry of this fatty acid is leveraged to disrupt the highly ordered crystalline lattice of saturated lipid excipients. It is the optimal choice for creating stable, amorphous lipid admixtures that maximize the loading capacity and sustained release of lipophilic active pharmaceutical ingredients (APIs) without risking expulsion during storage [2].

Biophysical Controls in Membrane Receptor Pharmacology

For researchers investigating the lipid-protein interface of Cys-loop receptors (such as nAChRs or GlyRs), cis-13-octadecenoic acid acts as a precision biophysical tool. It allows scientists to artificially increase bulk membrane fluidity without triggering the specific nonannular allosteric binding pathways activated by other isomers like petroselenic acid, ensuring accurate mechanistic validation of novel neuroactive drugs [3].

Physical Description

Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.255880323 Da

Monoisotopic Mass

282.255880323 Da

Heavy Atom Count

20

Melting Point

26.5 - 27 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

693-71-0

Wikipedia

(13Z)-octadecenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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